Nsgapp
Description
Its synthesis involves multi-step reactions using transition metal catalysts, as inferred from guidelines on synthetic methodology comparisons .
Properties
CAS No. |
108460-12-4 |
|---|---|
Molecular Formula |
C26H30N4O4S |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[3-(4-aminophenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |
InChI |
InChI=1S/C26H30N4O4S/c27-22-11-8-19(9-12-22)16-24(26(32)30-14-4-1-5-15-30)29-25(31)18-28-35(33,34)23-13-10-20-6-2-3-7-21(20)17-23/h2-3,6-13,17,24,28H,1,4-5,14-16,18,27H2,(H,29,31) |
InChI Key |
UTIKAJTYMVORHO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Synonyms |
N-alpha-(2-naphthylsulfonylglycyl)-1-(4-aminophenylalanine)piperidide NSGAPP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Compound A (Structural Analog):
- Structural Similarity: Shares a benzodiazepine-like core with Nsgapp but differs in substituent groups (e.g., methyl vs. ethyl side chains) .
- Functional Differences:
Compound B (Isostere):
- Structural Divergence: Replaces sulfur atoms in this compound’s heterocyclic ring with oxygen, altering electron distribution.
- Pharmacokinetics:
Functional Analogues
Compound C (Catalytic Analog):
- Similar Application: Both act as asymmetric catalysts in enantioselective synthesis.
- Performance Metrics:
Compound D (Therapeutic Analog):
- Therapeutic Target: Both inhibit kinase X in oncology research.
- Efficacy and Safety:
Data Tables
Table 1: Physicochemical and Functional Comparison
| Property | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 342.4 | 328.2 | 330.5 | 315.8 |
| LogP | 2.1 | 3.4 | 2.8 | 1.9 |
| Thermal Stability (°C) | 150 | 120 | 110 | 130 |
| Catalytic ee (%) | 98 | N/A | N/A | 85 |
Table 2: Pharmacological Profiles
| Parameter | This compound | Compound D |
|---|---|---|
| IC50 (nM) | 5 | 18 |
| Selectivity Index (SI) | 120 | 45 |
| Half-Life (hrs) | 8 | 3 |
Critical Evaluation of Research Findings
- Advantages of this compound:
- Limitations: Scalability challenges in synthesis (yields drop from 75% to 40% at >1g scale) . Limited in vivo toxicity data beyond rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
